REACTION_SMILES
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[CH3:27][CH2:28][OH:29].[CH3:30][CH2:31][O:32][C:33](=[O:34])[CH3:35].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[cH:7][c:8]([CH:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH3:19])[nH:9][c:10]2[cH:11][cH:12]1.[Na+:41].[O-:37][C:38]([OH:39])=[O:40].[OH2:20].[OH2:21].[OH2:36].[Sn:22]([Cl:23])([Cl:24])([Cl:25])[Cl:26]>>[NH2:1][c:4]1[cH:5][c:6]2[cH:7][c:8]([CH:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH3:19])[nH:9][c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)c1cc2cc([N+](=O)[O-])ccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
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Name
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Cl[Sn](Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl[Sn](Cl)(Cl)Cl
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Name
|
|
Type
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product
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Smiles
|
CCOC(=O)C(C)c1cc2cc(N)ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |